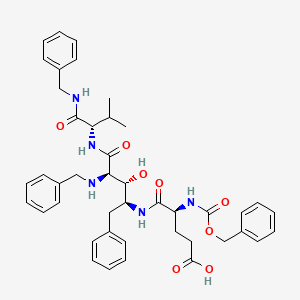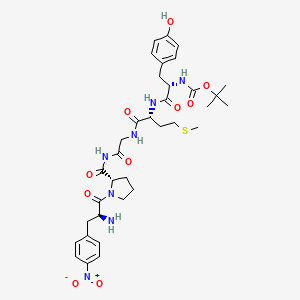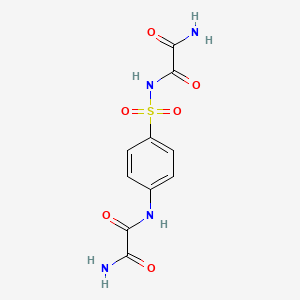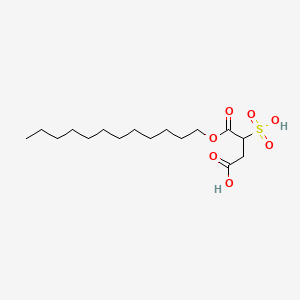
5-Hexenoic acid, 5-cyano-6,6-bis(4-methoxyphenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexenoic acid, 5-cyano-6,6-bis(4-methoxyphenyl)-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hexenoic acid backbone, a cyano group, and two methoxyphenyl groups. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexenoic acid, 5-cyano-6,6-bis(4-methoxyphenyl)-, methyl ester typically involves multiple steps, including the formation of the hexenoic acid backbone, introduction of the cyano group, and attachment of the methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexenoic acid, 5-cyano-6,6-bis(4-methoxyphenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The methoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
5-Hexenoic acid, 5-cyano-6,6-bis(4-methoxyphenyl)-, methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a subject of interest in biochemical and pharmacological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5-Hexenoic acid, 5-cyano-6,6-bis(4-methoxyphenyl)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Hexenoic acid, 5-cyano-6,6-bis(4-methoxyphenyl)-, methyl ester include other derivatives of hexenoic acid and compounds with cyano and methoxyphenyl groups. Examples include:
- 5-Hexenoic acid, 5-cyano-6,6-bis(4-hydroxyphenyl)-, methyl ester
- 5-Hexenoic acid, 5-cyano-6,6-bis(4-methylphenyl)-, methyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
115499-64-4 |
|---|---|
Formule moléculaire |
C22H23NO4 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
methyl 5-cyano-6,6-bis(4-methoxyphenyl)hex-5-enoate |
InChI |
InChI=1S/C22H23NO4/c1-25-19-11-7-16(8-12-19)22(17-9-13-20(26-2)14-10-17)18(15-23)5-4-6-21(24)27-3/h7-14H,4-6H2,1-3H3 |
Clé InChI |
ZLWQLHUIGHEIHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C(CCCC(=O)OC)C#N)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


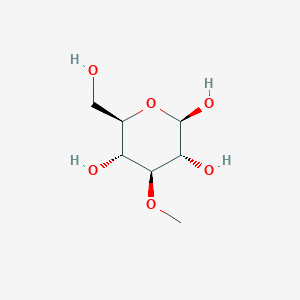
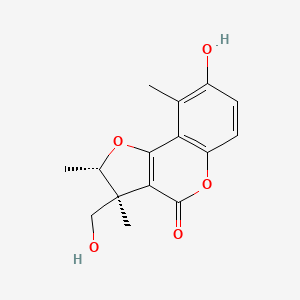


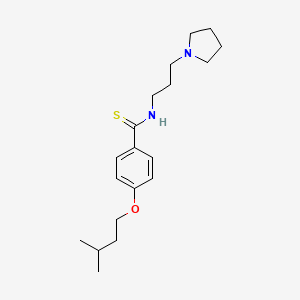
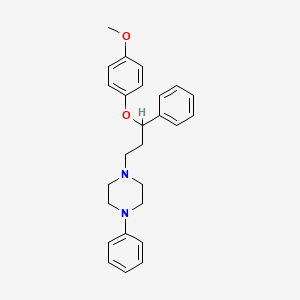
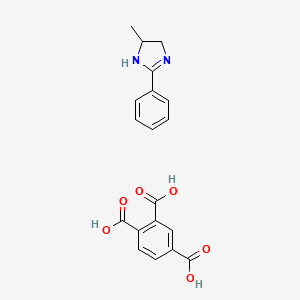

![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)

